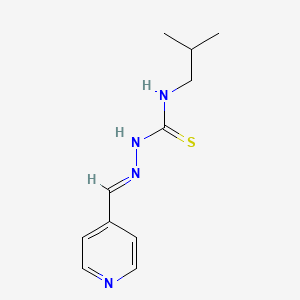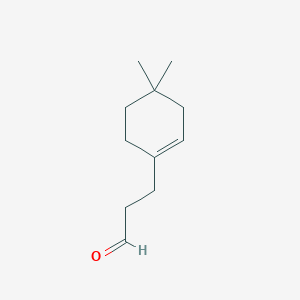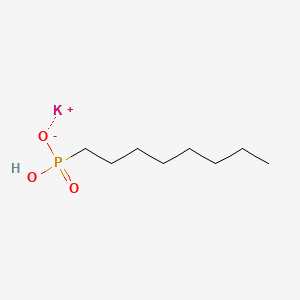
Potassium hydrogen octylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydrogen octylphosphonate is an organophosphorus compound characterized by the presence of a long alkyl chain and a phosphonate group. This compound is known for its ability to form robust hydrogen-bonded networks, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium hydrogen octylphosphonate typically involves the reaction of octylphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where octylphosphonic acid is dissolved and then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium hydrogen octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphonates.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state phosphonates.
Reduction: Lower oxidation state phosphonates.
Substitution: Various alkyl or aryl phosphonates depending on the substituent used.
Scientific Research Applications
Potassium hydrogen octylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of potassium hydrogen octylphosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination can stabilize metal complexes and enhance their reactivity. The compound’s long alkyl chain also contributes to its hydrophobic properties, making it useful in various applications where water repellency is desired.
Comparison with Similar Compounds
- Potassium hydrogen phosphonate
- Dipotassium phosphonate
- Octylphosphonic acid
Comparison: Potassium hydrogen octylphosphonate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to form stable hydrogen-bonded networks. This makes it more effective in applications requiring water repellency and stability compared to other similar compounds.
Properties
CAS No. |
58840-33-8 |
|---|---|
Molecular Formula |
C8H18KO3P |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
potassium;hydroxy(octyl)phosphinate |
InChI |
InChI=1S/C8H19O3P.K/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
BBANRGOZFMBHBD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


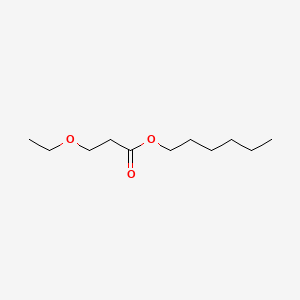
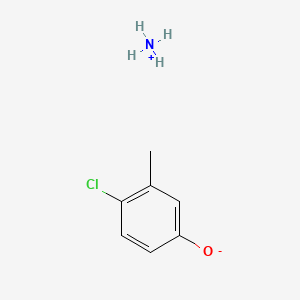
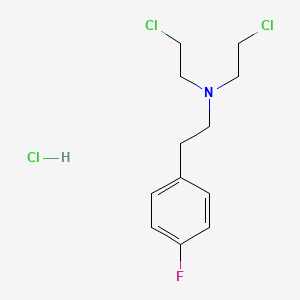
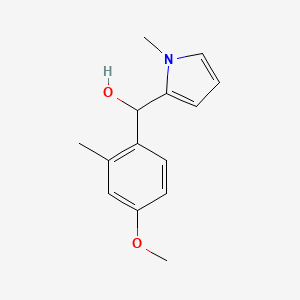
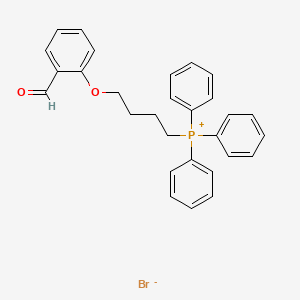
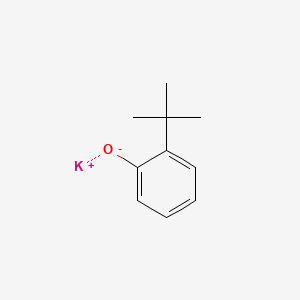


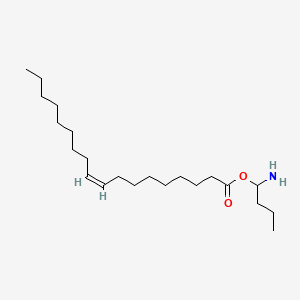

![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
